1-(Dimethylamino)-3h-pyrrolizin-3-one is a heterocyclic compound characterized by a pyrrolizine core and a dimethylamino substituent. This compound, with the chemical formula and a molecular weight of approximately 162.19 g/mol, has garnered attention in various fields due to its potential biological activities and applications in organic synthesis .
1-(Dimethylamino)-3h-pyrrolizin-3-one belongs to the class of pyrrolizinones, which are nitrogen-containing heterocycles. These compounds are often studied for their diverse biological properties and their roles as intermediates in the synthesis of more complex organic molecules . The compound can be sourced from specialized chemical suppliers and is utilized in both academic research and industrial applications.
The synthesis of 1-(Dimethylamino)-3h-pyrrolizin-3-one typically involves cyclization reactions of appropriate precursors. One common method includes the reaction of dimethylamine with a suitable pyrrolizine precursor under specific conditions. Common solvents used in this process include ethanol or dimethylformamide (DMF), with heating often required to facilitate cyclization.
The molecular structure of 1-(Dimethylamino)-3h-pyrrolizin-3-one features a pyrrolizine ring system with a dimethylamino group attached. The InChI identifier for this compound is InChI=1S/C9H10N2O/c1-10(2)8-6-9(12)11-5-3-4-7(8)11/h3-6H,1-2H3
, which provides insight into its structural configuration .
1-(Dimethylamino)-3h-pyrrolizin-3-one can undergo several significant chemical reactions:
1-(Dimethylamino)-3h-pyrrolizin-3-one is typically a solid at room temperature, with specific melting points determined through experimental methods. The exact melting point may vary depending on purity and crystallization conditions.
Key chemical properties include:
1-(Dimethylamino)-3h-pyrrolizin-3-one has several notable applications:
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: